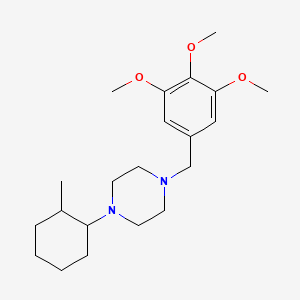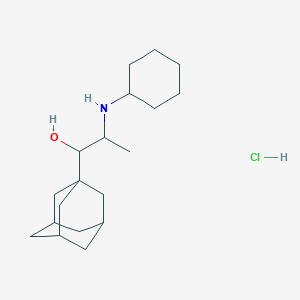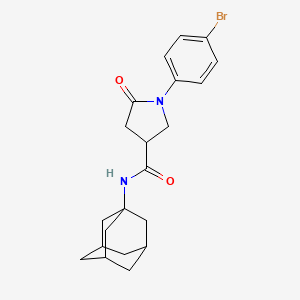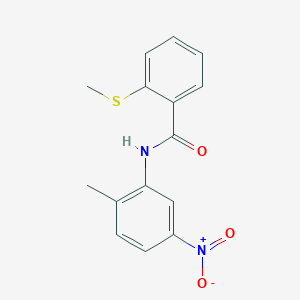
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiadiazole family and is widely used in the synthesis of organic compounds.
科学研究应用
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used in the synthesis of organic compounds such as heterocycles, which have potential applications in the pharmaceutical industry.
作用机制
The mechanism of action of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is known to interact with proteins and nucleic acids, leading to changes in their conformation and function. In cancer treatment, this compound acts as a photosensitizer, which generates reactive oxygen species upon exposure to light. These reactive oxygen species cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been found to be non-cytotoxic to normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its versatility in various scientific research applications. It is a fluorescent probe, a photosensitizer, and a building block for the synthesis of organic compounds. However, its limitations include its low solubility in water, which may affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research and development of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 4-amino-5-methyl-2-mercaptobenzothiazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSJRQYHSVHUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)



![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
